2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C15H12N6O2S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C15H12N6O2S2/c1-21-9-5-3-2-4-8(9)12-13(21)18-15(20-19-12)25-7-11(23)17-14-16-10(22)6-24-14/h2-5H,6-7H2,1H3,(H,16,17,22,23) |
InChI Key |
LIMQHITZYQUNKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N=C4NC(=O)CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of N-Alkylated Isatins
The triazinoindole scaffold is synthesized via condensation of N-methylisatin with thiosemicarbazide in aqueous 1,4-dioxane under reflux (Scheme 1). This method, adapted from, yields 5-methyl-5H-triazino[5,6-b]indole-3-thiol (Yield: 68–70%).
Reaction Conditions :
-
Solvent: 40% aqueous 1,4-dioxane
-
Base: Cs₂CO₃
-
Temperature: Reflux (100°C)
-
Time: 12–16 hours
Mechanistic Insight :
Thiosemicarbazide attacks the ketone of isatin, forming a thiosemicarbazone intermediate. Intramolecular cyclization followed by dehydrogenation generates the triazinoindole core.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
Coupling with Thiazolone Amine
The propargyl intermediate undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-azido-4-oxo-4,5-dihydro-1,3-thiazole (Scheme 3). This "click" reaction forms the acetamide linkage.
-
Catalyst: CuSO₄·5H₂O (20 mol%)
-
Reducing Agent: Sodium ascorbate
-
Solvent: THF/H₂O (2:1)
-
Temperature: 60°C
-
Yield: 75–82%
Alternative Route: Direct Acetamide Coupling
Peptide Coupling Strategy
The triazinoindole thiol is reacted with 2-chloro-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide using DCC/DMAP in anhydrous THF (Scheme 4).
Procedure :
-
Activate chloroacetamide with DCC/DMAP.
-
Add triazinoindole thiol (1.2 equiv).
-
Stir at 0°C → rt for 6 hours.
-
Purify via column chromatography (hexane/EtOAc).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| CuAAC (Click) | Cycloaddition | 75–82 | >98% | High |
| Peptide Coupling | DCC Activation | 65–72 | 95–97% | Moderate |
| Microwave-Assisted | Cyclocondensation | 85–90 | >99% | High |
Advantages of Click Chemistry :
Critical Process Parameters
Purity Control
Stability Considerations
-
The thiazolone ring is prone to hydrolysis under acidic conditions. Storage at pH 6–8 (25°C) is recommended.
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolylacetamide moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It can be used as a probe to study the role of sulfanyl and thiazolylacetamide groups in biological systems.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide involves several molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound induces apoptosis through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of triazinoindole-sulfanyl acetamide derivatives. Structural variations primarily occur in:
- Substituents on the triazinoindole core (e.g., methyl, ethyl, allyl).
- Modifications to the acetamide side chain (e.g., thiazole, thiadiazole, or aryl sulfonamide groups).
Below is a comparative analysis of structurally related compounds, supported by experimental data and synthesis methodologies:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Impact of Triazinoindole Substituents: Methyl (C₁₇H₁₃N₇O₂S₂) and ethyl (C₁₅H₁₃N₇OS₂) groups reduce steric hindrance, favoring enzyme binding. Ethyl-substituted derivatives () exhibit lower molecular weights, suggesting easier synthetic scalability.
Acetamide Side Chain Modifications :
- The 4-oxo-4,5-dihydrothiazole group in the target compound introduces hydrogen-bonding capacity, critical for interactions with biological targets like kinases or proteases.
- Thiadiazole () and sulfamoylphenyl () substituents enhance electronic effects, influencing redox properties and metabolic stability .
- The 4-chlorophenyl group () in PqsR antagonists demonstrates substituent-directed bioactivity, with chlorine improving halogen bonding .
Synthesis Methodologies: Common strategies include coupling triazinoindole thiols (e.g., 5-methyl-5H-triazino[5,6-b]indole-3-thiol) with activated acetamide precursors using NaH/DMF () or acetic acid/ammonium acetate (). Active methylene compounds (e.g., acetylacetone) are employed to generate pyridine-fused derivatives (), though this is less relevant to the target compound.
Biological Relevance: Thiazole and triazinoindole moieties are associated with antimicrobial and anticancer activities. highlights PqsR antagonism, indicating quorum-sensing inhibition in pathogens .
Biological Activity
The compound 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a novel derivative belonging to the class of triazinoindole compounds. This class is recognized for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest significant promise in medicinal chemistry, particularly in cancer treatment and antimicrobial applications.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
The primary mechanism of action for this compound involves its ability to chelate iron ions . By binding to ferrous ions, the compound reduces the availability of iron necessary for cancer cell proliferation. This leads to cell cycle arrest and apoptosis in various cancer cell lines .
Anticancer Activity
Research indicates that this compound exhibits promising antiproliferative activity against several cancer cell lines. Notably:
- In vitro studies have shown that it effectively inhibits the growth of cancer cells by depleting intracellular iron levels.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , demonstrating activity against various pathogens:
- It has been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The structure-activity relationship (SAR) studies suggest that modifications in the triazinoindole core can enhance its antimicrobial efficacy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparative analysis with other triazinoindole derivatives is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Structure | Moderate anticancer activity |
| 5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Structure | Antimicrobial properties |
Case Studies and Research Findings
Several studies have highlighted the biological activities of triazinoindole derivatives:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound showed a reduction in tumor growth in xenograft models when administered as an iron chelator.
- Antimicrobial Efficacy : Research published in PMC indicated that related triazoles exhibited potent activity against multi-drug resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics based on this scaffold .
Q & A
Basic: What are the standard synthetic protocols for this compound?
Methodological Answer:
The synthesis typically involves three key steps:
Preparation of the thiol intermediate : Reacting 5-methyl-5H-[1,2,4]triazino[5,6-b]indole with thiourea or Lawesson’s reagent to generate the thiol group at position 2.
Alkylation : Treating the thiol intermediate with tert-butyl 2-bromoacetate in the presence of triethylamine to form the acetamide backbone .
Coupling with the thiazolone moiety : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-oxo-4,5-dihydro-1,3-thiazol-2-amine group.
Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 thiol to alkylating agent) are optimized for yields >70% .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
Reaction path searches using quantum chemical calculations (e.g., DFT) and machine learning (ML) algorithms can predict optimal conditions:
- Transition state analysis : Identifies energy barriers for key steps like thiol activation or coupling.
- Solvent selection : COSMO-RS simulations assess solvent effects on reaction rates and yields.
- Parameter optimization : ML models trained on experimental data (e.g., temperature, pH) narrow down optimal conditions, reducing trial-and-error experiments by 40–60% .
Case Study : A 2022 study on similar triazinoindole derivatives reduced synthesis time by 30% using Gaussian 16 for transition state modeling .
Basic: What spectroscopic techniques validate the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the methyl group on the triazinoindole core appears as a singlet at δ 3.83 ppm, while the thiazolone NH resonates at δ 8.34 ppm .
- LCMS : Verifies molecular weight (e.g., [M+H]+ at m/z 458.6) and purity (>95% by UV integration at 254 nm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect byproducts .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Conflicting results (e.g., antimicrobial vs. no activity) arise from assay variability. Mitigation strategies include:
Standardized assays : Use CLSI guidelines for MIC determinations and uniform bacterial strains (e.g., P. aeruginosa PAO1).
Structural analogs : Compare activity across derivatives with controlled substituents (e.g., methyl vs. benzyl groups on the triazinoindole ring). A 2020 study showed that methyl substitution enhanced quorum-sensing inhibition by 2-fold compared to bulkier groups .
Dose-response validation : Replicate IC50 values across multiple labs using identical DMSO concentrations (<1% v/v) .
Advanced: What molecular dynamics (MD) approaches elucidate target interactions?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to targets like P. aeruginosa MvfR (PDB: 6TPR). NV5, a structural analog, showed a binding energy of −9.2 kcal/mol to MvfR’s ligand-binding domain .
- MD simulations (GROMACS) : Track stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>60% simulation time).
- Free-energy calculations (MM/PBSA) : Quantify contributions of hydrophobic interactions and sulfanyl-acetamide hydrogen bonding to binding affinity .
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial : Broth microdilution assays against ESKAPE pathogens (e.g., S. aureus ATCC 29213).
- Anticancer : MTT assays on cancer cell lines (e.g., HCT-116 colorectal), with IC50 values benchmarked against cisplatin.
- Cytotoxicity : Parallel testing on HEK-293 cells to determine selectivity indices (SI = IC50_HEK / IC50_cancer).
Note : Use passage numbers <20 to minimize genetic drift .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
Focus on modifying:
Triazinoindole substituents : Methyl (electron-donating) vs. halogen (electron-withdrawing) groups.
Thiazolone ring : Replace 4-oxo with 4-thioxo to assess redox activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
